molecular formula C15H24N2O2S B2573473 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide CAS No. 1428365-71-2

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2573473
CAS No.: 1428365-71-2
M. Wt: 296.43
InChI Key: UYFHOQXZJKWXRU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a complex organic compound that features a thiophene ring, a piperidine ring, and an acetamide group

Scientific Research Applications

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the piperidine ring can yield various substituted piperidines.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiophene and piperidine rings can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides aromatic stability, while the piperidine ring offers flexibility and potential for various substitutions.

Properties

IUPAC Name

2-ethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-2-19-12-15(18)16-7-10-17-8-5-13(6-9-17)14-4-3-11-20-14/h3-4,11,13H,2,5-10,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFHOQXZJKWXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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